2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol
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Overview
Description
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol is a fluorinated alcohol compound that has gained significant attention in various fields of research and industry. This compound is known for its unique chemical properties, which make it valuable in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol typically involves the reaction of 5-methylfurfuryl alcohol with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can yield trifluoroacetic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions include trifluoroacetic acid from oxidation, various alcohol derivatives from reduction, and substituted compounds from nucleophilic substitution .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving protein folding and interactions due to its ability to stabilize certain protein structures.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming hydrogen bonds and other interactions, leading to changes in their function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfuryl alcohol: A precursor in the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with similar properties but different applications.
Trifluoroacetic acid: A product of the oxidation of this compound.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWBOGKYWKNEBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585445 |
Source
|
Record name | 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862158-19-8 |
Source
|
Record name | 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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